ADDA 5 hydrochloride
Overview
Description
ADDA 5 hydrochloride is a partial non-competitive inhibitor of cytochrome c oxidase (CcO), with IC50s of 18.93 μM and 31.82 μM for purified CcO from human glioma and bovine heart, respectively . It is a potent and selective inhibitor of cytochrome c oxidase (Complex IV) that depletes the bioenergetics reserve capacity in intact glioma cells . ADDA 5 specifically inhibits the proliferation of chemosensitive and chemoresistant glioma cells, while sparing non-cancer cells . Additionally, ADDA 5 is effective against glioma stem cells .
Molecular Structure Analysis
The molecular formula of ADDA 5 hydrochloride is C24H36ClNO2 . The molecular weight is 406.00 . The SMILES string is OC (CN1CCC (C=CC=C2)=C2C1)COCCC34C [C@H]5C [C@H] (C [C@H] (C5)C4)C3. [H]Cl
.
Physical And Chemical Properties Analysis
ADDA 5 hydrochloride is a white to beige powder . It is soluble in DMSO at 2 mg/mL . The storage temperature is 2-8°C .
Scientific Research Applications
1. Cancer Therapy
ADDA 5 has been identified as a potent inhibitor of cytochrome c oxidase (CcO), a key enzyme in the mitochondrial electron transport chain. Its inhibition is specifically targeted towards glioma cells, including those resistant to chemotherapy. This makes ADDA 5 a promising candidate for the treatment of glioblastoma and related cancers. In cellular assays and mouse models, ADDA 5 significantly inhibited tumor growth without displaying toxicity against non-cancer cells, suggesting its potential as a novel approach in cancer therapy (Oliva et al., 2016).
2. Anti-Inflammatory Applications
(7R, 8S)-9-Acetyl-dehydrodiconiferyl alcohol (ADDA), a novel lignan compound, has shown potential anti-inflammatory activities. It effectively attenuates lipopolysaccharide (LPS)-induced inflammatory responses in macrophages and inhibits cell migration. This is accomplished through the modulation of the iNOS/Src/FAK axis and the inhibition of NF-κB activation, highlighting ADDA's potential in anti-inflammatory therapies (Pan et al., 2016).
3. Environmental Applications
ADDA, specifically in the context of Populus × euramericana clone Adda, has been studied for its tolerance to high concentrations of copper (Cu). This clone's ability to accumulate Cu mainly in its root system while maintaining growth and photosynthetic parameters indicates its potential use in phytoremediation, particularly in Cu-contaminated environments (Borghi et al., 2007).
4. Drug Delivery Systems
In the realm of drug delivery, amphiphilic drug-drug conjugates (ADDCs) have been developed for cancer therapy. These systems, such as one synthesized from irinotecan and chlorambucil, self-assemble into nanoparticles in water, showing potential in overcoming multidrug resistance and ensuring efficient drug delivery to tumor tissues (Huang et al., 2014).
5. Tumor Targeting Drug Delivery
ADDA-TCPP, a peptide-based amphiphile, has been used to construct a tumor-targeting redox-responsive drug delivery system. It effectively delivers drugs like doxorubicin to αvβ3 integrin overexpressed tumor cells, highlighting its potential in targeted cancer therapy [(Cheng et al., 2017)](https://consensus.app/papers/multifunctional-peptideamphiphile-endcapped-cheng/26ead38945255f2a9768d662276a744d/?utm_source=chatgpt).
Future Directions
properties
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO2.ClH/c26-23(16-25-7-5-21-3-1-2-4-22(21)15-25)17-27-8-6-24-12-18-9-19(13-24)11-20(10-18)14-24;/h1-4,18-20,23,26H,5-17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSRZEWBOXEFRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(COCCC34CC5CC(C3)CC(C5)C4)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ADDA 5 hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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